2-Methoxyindolizine-3-carbonyl chloride

Description

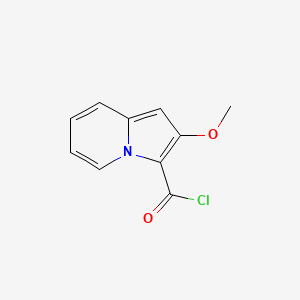

2-Methoxyindolizine-3-carbonyl chloride is an acyl chloride derivative of the indolizine heterocycle, featuring a methoxy substituent at the 2-position and a reactive carbonyl chloride group at the 3-position. The methoxy group’s electron-donating properties may influence reactivity, stability, and intermolecular interactions, making this compound valuable for pharmaceutical or materials science applications.

Properties

CAS No. |

115813-15-5 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.629 |

IUPAC Name |

2-methoxyindolizine-3-carbonyl chloride |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-6-7-4-2-3-5-12(7)9(8)10(11)13/h2-6H,1H3 |

InChI Key |

KDNIXANIQFWUOC-UHFFFAOYSA-N |

SMILES |

COC1=C(N2C=CC=CC2=C1)C(=O)Cl |

Synonyms |

3-Indolizinecarbonyl chloride, 2-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs for comparison include:

- 5-Methoxyindole-2-acylchloride: Synthesized via thionyl chloride-mediated chlorination of 5-methoxyindole-2-carboxylic acid, yielding a reactive acyl chloride used in amide coupling reactions with aminobenzophenones .

- Trimethoxyindolyl carbonyl derivatives : Compounds such as 1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline highlight the impact of multiple methoxy substituents on steric hindrance and electronic effects .

- Methoxytryptamine derivatives : Neutral amines like 5-methoxytryptamine and 7-methyltryptamine illustrate how methoxy positioning affects physical properties (e.g., melting points) and biological activity .

Reactivity and Stability

- Reactivity with Amines: 5-Methoxyindole-2-acylchloride reacts with aminobenzophenones to form amides but requires precise reaction times (4–6 hours) to minimize side products . Extended heating (>10 hours) leads to decomposition, suggesting that methoxy-substituted acyl chlorides are thermally sensitive. By contrast, trimethoxyindolyl derivatives (e.g., from ) may exhibit slower reactivity due to steric hindrance from multiple methoxy groups, though their electron-rich aromatic systems could enhance electrophilic substitution rates.

Stability :

- Acyl chlorides like 5-methoxyindole-2-acylchloride are moisture-sensitive and typically require anhydrous conditions during synthesis . The indolizine core in the target compound may confer additional stability due to its fused bicyclic structure compared to simpler indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.